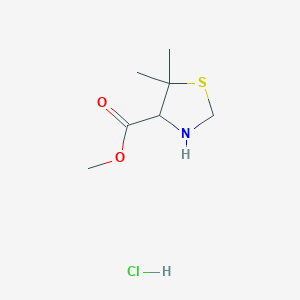

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride

Description

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride (CAS: 1217983-12-4) is a thiazolidine derivative characterized by a saturated five-membered ring containing sulfur and nitrogen. Its molecular formula is reported as C₈H₁₆ClNO₂S with a molecular weight of 211.70 g/mol . The compound is used in enantioselective synthesis, particularly in enzymatic resolution processes to produce chiral intermediates with high enantiomeric excess (e.g., 97.7% ee for the (R)-enantiomer of 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid) .

Properties

IUPAC Name |

methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-7(2)5(6(9)10-3)8-4-11-7;/h5,8H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QECZGSADOSWQSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NCS1)C(=O)OC)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride typically involves the reaction of a thiazolidine derivative with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidine derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride is used in chemistry as a building block in the synthesis of complex molecules. It is also investigated for potential biological activities, including antimicrobial and anticancer properties, and explored as a potential drug candidate due to its pharmacological properties. Furthermore, it is utilized in the development of new materials with unique properties.

Biological Activities

This compound exhibits diverse biological activities, making it significant in medicinal chemistry and pharmacology.

Antimicrobial Activity The compound exhibits antimicrobial properties, inhibiting the growth of various bacteria and fungi, possibly by disrupting microbial cell wall synthesis and function. A study demonstrated its effectiveness against Staphylococcus aureus and Candida albicans at low concentrations, with minimum inhibitory concentrations (MIC) significantly lower than common antibiotics.

Anti-inflammatory Effects Research suggests the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). In animal models of inflammation, administration of the compound resulted in reduced swelling and pain associated with inflammatory responses, with histological analysis showing decreased infiltration of inflammatory cells in treated tissues compared to controls.

Antioxidant Activity It acts as a free radical scavenger, reducing oxidative stress in cells, which is crucial for its potential use in neuroprotective therapies.

Anticancer Activity In vitro studies on various cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways, downregulating anti-apoptotic proteins while upregulating pro-apoptotic factors.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

- Reduction: The carbonyl group can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions using nucleophiles such as amines or thiols under basic conditions.

Data Table: Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation and inducing apoptosis. |

| Anti-inflammatory | Reduces inflammation through cytokine modulation. |

| Neuroprotective | Protects neuronal cells from oxidative damage. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

Mechanism of Action

The mechanism of action of methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine Derivatives

2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic Acid Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂S (CAS: 1803561-60-5) or C₈H₁₅NO₂S·HCl (CAS: 33078-43-2) .

- Molecular Weight: 239.77 g/mol (C₉H₁₈ClNO₂S) or 225.53 g/mol (C₈H₁₅NO₂S·HCl).

- Applications include use as a chiral building block, though specific catalytic efficiency data are unavailable .

Methyl 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylate Hydrochloride

Thiazole Derivatives

2-Methyl-1,3-thiazole-4-carboximidamide Hydrochloride

- Molecular Formula : C₅H₇N₃S·HCl (CAS: 18876-82-9).

- Molecular Weight : 177.65 g/mol.

- Melting Point : 185°C.

- Purity : 97% .

- Key Differences :

- Unsaturated thiazole ring (vs. saturated thiazolidine) reduces conformational flexibility.

- Carboximidamide group enables nucleophilic reactivity, distinct from the carboxylate ester in the target compound.

2-Methyl-1,3-thiazole-4-carboxylic Acid

Complex Pharmaceutical Derivatives

Phenoxymethylpenicillin-Related Compound

Data Tables

Table 1: Structural and Physical Properties

Research Findings and Limitations

- Enzymatic Superiority : The target compound demonstrates high catalytic efficiency (E = 145) in enantioselective hydrolysis, outperforming other esters like ethyl tetrahydrofuran-2-carboxylate (E = 60) .

- Structural Impact on Reactivity : Thiazolidine derivatives with fewer methyl groups (e.g., 5,5-dimethyl vs. 2,2,5,5-tetramethyl) show higher enzymatic compatibility due to reduced steric effects .

- Discrepancies in Molecular Weight: Conflicting data exist between sources (e.g., molecular weight of 211.70 g/mol vs. calculated 225.53 g/mol for C₈H₁₆ClNO₂S). Researchers must verify specifications from suppliers .

Biological Activity

Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the empirical formula and a molecular weight of approximately 211.7 g/mol. The compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This unique structure contributes to its biological properties and synthetic versatility.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. This is believed to occur through the disruption of microbial cell wall synthesis and function.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Antioxidant Activity : It acts as a free radical scavenger, reducing oxidative stress in cells. This property is crucial for its potential use in neuroprotective therapies.

Biological Activities

This compound has been investigated for various biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against bacteria and fungi. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation and inducing apoptosis. |

| Anti-inflammatory | Reduces inflammation through cytokine modulation. |

| Neuroprotective | Protects neuronal cells from oxidative damage. |

| Antioxidant | Scavenges free radicals, reducing oxidative stress. |

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of common antibiotics.

- Cancer Research : In vitro studies on various cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways. It was observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors .

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in reduced swelling and pain associated with inflammatory responses. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls .

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of Methyl 5,5-dimethyl-1,3-thiazolidine-4-carboxylate hydrochloride?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR Spectroscopy : Analyze - and -NMR spectra to confirm the thiazolidine ring, methyl groups, and ester functionality. Compare chemical shifts with structurally analogous compounds (e.g., ethyl 1,3-thiazolidine-4-carboxylate hydrochloride) .

- Mass Spectrometry (MS) : Validate the molecular ion peak (e.g., [M+H]) and fragmentation patterns against the molecular formula .

- Elemental Analysis : Verify purity by matching experimental and theoretical percentages of C, H, N, and S .

Q. What are standard synthesis protocols for this compound?

- Methodological Answer : Optimize esterification and cyclization steps using methyl esters of amino acids as precursors. For example:

- React 5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid with methanol under acidic conditions (e.g., chlorotrimethylsilane in refluxing methanol) to form the ester, followed by HCl salt precipitation .

- Monitor reaction progress via TLC or HPLC to ensure complete conversion of intermediates .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C), humidity (75% RH), and light. Monitor degradation via HPLC for byproducts such as hydrolyzed carboxylic acids or thiazolidine ring-opened derivatives .

- pH-Dependent Stability : Dissolve the compound in buffers (pH 1–12) and track decomposition kinetics using UV-Vis spectroscopy .

Q. What purity assessment methods are recommended?

- Methodological Answer :

- HPLC : Use a reversed-phase C18 column with UV detection at 210–254 nm. Compare retention times with certified reference standards .

- Karl Fischer Titration : Quantify residual water content, critical for hygroscopic hydrochloride salts .

Advanced Research Questions

Q. How can conflicting data on degradation pathways be resolved?

- Methodological Answer :

- LC-MS/MS : Identify degradation products by correlating mass fragments with proposed structures (e.g., ring-opened thiols or oxidized sulfurs) .

- Isolation and Crystallography : Purify major degradation byproducts via column chromatography and confirm structures via X-ray crystallography .

Q. What strategies address challenges in stereochemical analysis of the thiazolidine ring?

- Methodological Answer :

- Chiral HPLC : Use columns with chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers, particularly if synthesis introduces racemization .

- Circular Dichroism (CD) : Correlate CD spectra with absolute configuration using analogs like (4R)-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid as references .

Q. How can researchers optimize synthetic yield while minimizing side reactions?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using aprotic solvents (DMF or THF) reduces ester hydrolysis .

- In Situ Monitoring : Employ FTIR to track carbonyl ester (1700–1750 cm) and thiazolidine ring (600–800 cm) formation .

Q. What analytical techniques are suitable for studying biological interactions (e.g., enzyme inhibition)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize target enzymes (e.g., proteases) and measure binding affinity () of the compound .

- Molecular Dynamics Simulations : Model interactions between the thiazolidine ring and active sites to predict inhibitory mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.